molecular formula C16H12N4O5 B2459160 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide CAS No. 865286-50-6

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide

Cat. No. B2459160
CAS RN: 865286-50-6
M. Wt: 340.295
InChI Key: NNVWZPUGPQCEGG-UHFFFAOYSA-N
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Description

The compound “N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be analyzed using various spectroscopic techniques, including FT-IR, 1H NMR, MS, UV-visible, and fluorescence spectroscopy . These techniques can provide information about the functional groups present in the molecule and their spatial arrangement.


Chemical Reactions Analysis

Oxadiazole derivatives can undergo a variety of chemical reactions, depending on the substituents present in the molecule . For example, the nitro group in the molecule could potentially be reduced to an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can be predicted using computational methods such as density functional theory (DFT) and time-dependent DFT . These methods can provide information about the molecule’s geometrical parameters, energies of the highest occupied and lowest unoccupied molecular orbitals, chemical reactivity descriptors, and nonlinear optical properties .

Future Directions

The future directions for research on oxadiazole derivatives could include the design and synthesis of new derivatives with improved biological activity, the exploration of new synthetic routes, and the investigation of their mechanism of action .

properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O5/c1-24-13-7-5-10(6-8-13)15-18-19-16(25-15)17-14(21)11-3-2-4-12(9-11)20(22)23/h2-9H,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVWZPUGPQCEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide

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